Umeclidinium bromide

Catalog No.
S546337
CAS No.
869113-09-7
M.F
C29H34BrNO2
M. Wt
508.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Umeclidinium bromide

CAS Number

869113-09-7

Product Name

Umeclidinium bromide

IUPAC Name

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol bromide

Molecular Formula

C29H34BrNO2

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1

InChI Key

PEJHHXHHNGORMP-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

GSK-573719, GSK573719, GSK 573719, GSK-573719A, GSK573719A, GSK 573719A, Incruse Ellipta, Umeclidinium bromide

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-]

The exact mass of the compound Umeclidinium bromide is 507.17729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Umeclidinium bromide (CAS: 869113-09-7) is a quinuclidine-derived long-acting muscarinic antagonist (LAMA) utilized primarily as an active pharmaceutical ingredient (API) in respiratory therapeutics. From a procurement and formulation perspective, it is supplied as a white, non-chiral powder that is slightly soluble in water and short-chain alcohols, but freely soluble in dimethyl sulfoxide[1]. This specific physicochemical profile is optimized for micronization and stable blending with carrier excipients like lactose monohydrate in dry powder inhaler (DPI) systems. Unlike older anticholinergics, umeclidinium bromide delivers sustained 24-hour bronchodilation via competitive inhibition of M3 muscarinic receptors, establishing it as a standard API for once-daily maintenance formulations [2].

Substituting umeclidinium bromide with other LAMA class APIs, such as tiotropium or glycopyrronium, introduces significant risks in both manufacturing reproducibility and clinical safety profiles. Structurally, many alternative muscarinic antagonists possess multiple chiral centers, necessitating complex enantiomeric resolution and stringent stereochemical quality control during synthesis [1]. In contrast, umeclidinium bromide’s non-chiral architecture eliminates batch-to-batch enantiomeric variability. Furthermore, generic substitution fails at the pharmacokinetic level; umeclidinium exhibits a highly specific kinetic selectivity ratio for M3 over M2 receptors, coupled with a rapid M2 dissociation rate [2]. Swapping this compound for an analog with slower M2 dissociation directly increases the risk of presynaptic feedback inhibition and cardiovascular adverse events, requiring complete reformulation and clinical bridging [3].

API Synthesis Reproducibility: Absence of Chiral Centers

A major differentiator in the procurement of umeclidinium bromide is its structural simplicity regarding stereochemistry. While benchmark LAMAs like glycopyrronium bromide contain two chiral centers (requiring careful control of four potential stereoisomers or racemate ratios), umeclidinium bromide possesses a completely non-chiral molecular structure[1]. This fundamental structural difference eliminates the need for enantiomeric purity assays (e.g., chiral HPLC) during routine API lot release and prevents stereoconversion issues during long-term storage.

Evidence DimensionNumber of chiral centers requiring stereochemical QC
Target Compound Data0 chiral centers (non-chiral)
Comparator Or BaselineGlycopyrronium bromide (2 chiral centers)
Quantified Difference100% reduction in stereoisomer management and chiral resolution steps
ConditionsIndustrial API synthesis and lot release

Procuring a non-chiral API drastically simplifies synthetic routing, reduces batch-to-batch analytical overhead, and minimizes regulatory risks associated with enantiomeric impurities.

Aqueous Solubility and Formulation Compatibility

In the formulation of dry powder inhalers (DPIs), the aqueous solubility of the API directly impacts its hygroscopicity and tendency to agglomerate during storage. Umeclidinium bromide is characterized as 'slightly soluble' in water [1]. In contrast, alternative LAMAs such as glycopyrronium bromide are 'freely soluble' in water. The lower aqueous solubility of umeclidinium bromide reduces moisture-induced particle bridging, ensuring that the micronized API maintains a consistent aerodynamic particle size distribution when blended with lactose carriers.

Evidence DimensionAqueous solubility profile
Target Compound DataSlightly soluble in water
Comparator Or BaselineGlycopyrronium bromide (Freely soluble in water)
Quantified DifferenceSignificant reduction in aqueous solubility class (Slightly vs. Freely soluble)
ConditionsStandard pharmacopeial solubility testing at ambient conditions

Lower aqueous solubility minimizes moisture uptake and agglomeration, supporting long-term shelf stability in dry powder inhaler formulations.

Receptor Kinetic Selectivity (M2/M3 Ratio)

Umeclidinium bromide demonstrates a higher kinetic selectivity for the target M3 receptor over the M2 receptor compared to tiotropium bromide. In competitive binding assays, the Kd value of umeclidinium to the M2 and M3 receptors was 0.16 nmol/L and 0.03 nmol/L, respectively, yielding a binding selectivity factor (Kd M2 / Kd M3) of approximately 5.0 [1]. In contrast, tiotropium exhibits a selectivity factor of 2.5 [1].

Evidence DimensionM2/M3 receptor binding selectivity factor (Kd ratio)
Target Compound DataRatio ≈ 5.0
Comparator Or BaselineTiotropium bromide (Ratio ≈ 2.5)
Quantified Difference2-fold higher kinetic selectivity for the target M3 receptor
ConditionsIn vitro recombinant human receptor binding assay

Higher kinetic selectivity ensures targeted efficacy while minimizing off-target M2-mediated cardiovascular side effects, a critical safety metric for respiratory formulation selection.

M2 Receptor Dissociation Kinetics

The dissociation half-life (t1/2) of a LAMA from the M2 receptor dictates its potential to cause undesirable presynaptic feedback inhibition. Umeclidinium bromide dissociates from the M2 receptor with a half-life of 9 minutes [1]. In direct comparison, tiotropium bromide dissociates more slowly, with an M2 half-life of 39 minutes [1]. This faster off-rate for umeclidinium prevents the accumulation of the drug on M2 receptors during once-daily dosing regimens.

Evidence DimensionDissociation half-life (t1/2) from M2 muscarinic receptors
Target Compound Data9 minutes
Comparator Or BaselineTiotropium bromide (39 minutes)
Quantified Difference76.9% faster dissociation from the off-target M2 receptor
ConditionsIn vitro radioligand dissociation assay

Faster M2 dissociation is a required procurement parameter for combination therapies, as it reduces the risk of paradoxical bronchospasm and cardiac events.

Active Pharmaceutical Ingredient (API) for Dry Powder Inhalers (DPIs)

Due to its non-chiral structure and specific aqueous solubility profile (slightly soluble in water), umeclidinium bromide is prioritized for procurement in the development of dry powder inhaler (DPI) formulations [1]. The lack of stereocenters simplifies the API manufacturing process, while its physicochemical properties allow for stable, moisture-resistant blending with carrier particles like lactose monohydrate, ensuring consistent aerodynamic performance over the product's shelf life.

Development of LAMA/LABA Fixed-Dose Combination Therapies

Umeclidinium bromide is selected for co-formulation with long-acting beta2-agonists (LABAs) such as vilanterol. Its rapid dissociation from M2 receptors (t1/2 = 9 minutes) prevents the presynaptic inhibition of acetylcholine release, which could otherwise counteract the bronchodilatory effects of the LABA [2]. This specific kinetic profile makes it a highly compatible choice over slower-dissociating LAMAs when engineering dual-therapy inhalers.

Pharmacological Modeling of High-Selectivity Muscarinic Antagonism

In preclinical respiratory research and assay development, umeclidinium bromide serves as a benchmark compound for high-selectivity M3 antagonism. Its 2-fold higher M2/M3 kinetic selectivity ratio compared to tiotropium makes it an essential reference material for evaluating the safety margins and off-target cardiovascular effects of novel anticholinergic drug candidates [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

507.17729 Da

Monoisotopic Mass

507.17729 Da

Heavy Atom Count

33

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7AN603V4JV

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (14.29%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (71.43%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (14.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (85.71%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (28.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (57.14%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Rolufta is indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD). ,
Indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD). ,

ATC Code

R03AL08
R03BB07
R03AL03
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BB - Anticholinergics
R03BB07 - Umeclidinium bromide

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

869113-09-7

Wikipedia

Umeclidinium_bromide

Use Classification

Human drugs -> Drugs for obstructive airway diseases -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Anoro Ellipta: an inhaled umeclidinium/vilanterol combination for COPD. Med Lett Drugs Ther. 2014 Apr 14;56(1440):30-1. Review. PubMed PMID: 24736248.
2: Cazzola M, Segreti A, Matera MG. New developments in the combination treatment of COPD: focus on umeclidinium/vilanterol. Drug Des Devel Ther. 2013 Oct 10;7:1201-8. doi: 10.2147/DDDT.S39449. eCollection 2013. Review. PubMed PMID: 24143077; PubMed Central PMCID: PMC3797618.
3: Feldman GJ, Edin A. The combination of umeclidinium bromide and vilanterol in the management of chronic obstructive pulmonary disease: current evidence and future prospects. Ther Adv Respir Dis. 2013 Dec;7(6):311-9. doi: 10.1177/1753465813499789. Epub 2013 Sep 3. Review. PubMed PMID: 24004659.

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